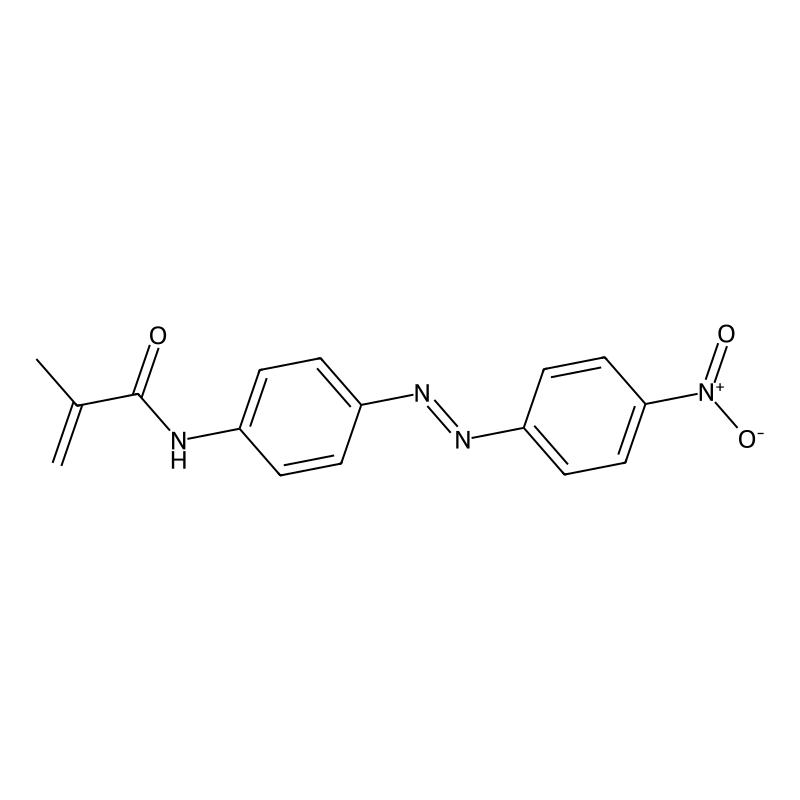

Disperse Orange 3 methacrylamide

Content Navigation

Achieve stable high-chromophore-loading NLO polymers with DO3-MA, a polymerizable azobenzene monomer that eliminates the phase separation and orientational relaxation plaguing guest-host doped systems.

- Prevents aggregation and phase separation via covalent backbone integration; chromophore loading up to 100 wt% in homopolymers.

- Enables electro-optic coefficients (r33) >50 pm/V with excellent temporal stability after poling.

- Copolymerizes with vinyl monomers (e.g., MMA) to fine-tune Tg for specific manufacturing conditions.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Disperse Orange 3 methacrylamide (DO3-MA) is a specialized, polymerizable push-pull azobenzene monomer. It features a strongly photoresponsive Disperse Orange 3 core coupled with a reactive methacrylamide group [1]. In procurement and materials science, DO3-MA is primarily selected as a precursor for synthesizing side-chain nonlinear optical (NLO) polymers and photoresponsive copolymers [2]. By providing a covalent linkage for the chromophore, this monomer overcomes the fundamental loading limitations of physical dye doping, enabling the fabrication of high-density optical films with stable electro-optic coefficients, predictable glass transition temperatures, and robust photoisomerization capabilities [3].

Research Fit

Methacrylamide-functionalized azo-dye for radical copolymerization

Covalent side-chain integration into methacrylate backbones

Copolymer with MMA for tunable chromophore loading and Tg

Reported ~25 mole% loading; Tg ~94 °C benchmark available

Side-chain NLO polymers for poled electro-optic films

Blue-shifted λmax (377 nm) supports telecom-window transparency

References

A common procurement mistake is attempting to substitute DO3-MA with the unfunctionalized parent dye, Disperse Orange 3 (DO3), to create guest-host doped polymers. While physical doping is synthetically simpler, it suffers from severe phase separation and aggregation at relatively low concentrations (typically capping at ~10 wt% loading) [1]. This aggregation sharply limits the maximum achievable electro-optic (EO) coefficient and causes the poled orientational order to relax quickly over time[2]. DO3-MA solves this by allowing covalent integration into the polymer backbone (forming side-chain polymers). This covalent tethering prevents phase separation, allows chromophore loading to approach 100 wt% in homopolymers, and significantly enhances the temporal stability of the poled state, making it mandatory for commercial-grade NLO device fabrication[3].

Substitution Risk

References

- [1] Mahmood, M. H., & Saadon, H. L. (2012). Study of the electro-optic effect in new organic nonlinear optical polymeric materials.

- [2] Fedosov, S., et al. (1999). Dielectric properties of polystyrene doped with DR1 guest molecules.

- [3] U.S. Patent Application US20080002329A1: High Dielectric, Non-Linear Capacitor.

Electro-Optic Coefficient (r33) and Loading Capacity

The primary advantage of DO3-MA over non-covalent dye doping is the ability to achieve higher electro-optic activity without aggregation. In a direct comparative study, the side-chain homopolymer poly(Disperse Orange 3 methacrylamide) (PDO3MAA) achieved a maximum electro-optic coefficient (r33) of 55 pm/V. In contrast, an optimized guest-host system (PVK/DO25) peaked at an r33 of 44.6 pm/V at a strict 10 wt% dye concentration limit, beyond which phase separation degraded performance[1].

| Evidence Dimension | Maximum Electro-Optic Coefficient (r33) |

| Target Compound Data | 55 pm/V (PDO3MAA side-chain polymer) |

| Comparator Or Baseline | 44.6 pm/V at 10 wt% limit (PVK/DO25 guest-host system) |

| Quantified Difference | 23% higher maximum r33 enabled by covalent loading |

| Conditions | Corona poling optimized at respective Tg; modified reflection technique measurement |

Buyers designing electro-optic modulators must use the methacrylamide derivative to bypass the loading limits of physical doping and achieve higher device efficiency.

PDO3MAA side-chain stability slightly higher than or comparable to PVK/DO25 guest-host system

Ambient temperature, poled thin films; monitored via poling degree over time

Supports device-lifetime screening for poled EO modulators

Reported comparison; confirm under target operating conditions

Thermal Processability and Poling

Predictable thermal behavior is critical for locking in chromophore alignment via corona poling. Unfunctionalized dyes act as plasticizers, unpredictably lowering the Tg of the host polymer [1]. DO3-MA, when polymerized, yields materials with stable, predictable thermal properties. The poly(DO3-MA) homopolymer exhibits a Tg of 103 °C, with maximum EO activity achieved at an optimal poling temperature of 105 °C [2]. Copolymerization with methyl methacrylate (MMA) at ~25 mol% yields a Tg of 94 °C .

| Evidence Dimension | Glass Transition Temperature (Tg) Stability |

| Target Compound Data | Tg = 103 °C (Homopolymer); 94 °C (25 mol% MMA copolymer) |

| Comparator Or Baseline | Guest-host systems (exhibit variable Tg depression due to plasticization) |

| Quantified Difference | Maintains predictable Tg >90 °C regardless of chromophore loading |

| Conditions | DSC analysis; optimal corona poling at 105 °C for homopolymer |

A predictable, stable Tg is essential for establishing reproducible corona poling protocols in industrial NLO film manufacturing.

poly(MMA-co-DOMA): ~25 mole% chromophore; Tg 94 °C (onset, DSC)

Commercially available copolymer with defined composition and thermal specification

Provides a characterized starting point for device fabrication

Batch-to-batch reproducibility review recommended; source-specific data

Temporal Stability of Poled Order

A critical failure mode in NLO polymers is the relaxation of the poled chromophores back to a centrosymmetric state. Because DO3-MA covalently anchors the Disperse Orange 3 core to the polymer backbone, orientational relaxation is heavily restricted. Studies demonstrate that the side-chain PDO3MAA system maintains its degree of poling and EO activity over months at ambient temperature, offering superior or comparable temporal stability to optimized guest-host systems, even at vastly higher chromophore densities [1].

| Evidence Dimension | Temporal stability of electro-optic response |

| Target Compound Data | Stable over months at ambient temperature (covalent side-chain) |

| Comparator Or Baseline | Guest-host systems (rapid relaxation at high loadings due to free volume) |

| Quantified Difference | Extended operational stability at >5x the chromophore loading of guest-host systems |

| Conditions | Ambient temperature storage post-corona poling |

For commercial procurement, covalent tethering via DO3-MA is the only reliable way to ensure the long-term operational lifespan of electro-optic devices.

DOMA monomer 377 nm vs. parent Disperse Orange 3 443 nm

~70 nm hypsochromic shiftPolymer/co-polymer λmax further blue-shifted to 372 nm

Supports optical-window selection for telecom vs. resonance-enhanced NLO designs

Spectral context varies with processing; verify in final film format

PDO3MAA Tg = 103 °C (DSC)

Comparable to PMMA (~105 °C); reported higher than many flexible azo-methacrylate polymers

Supports copolymer Tg tuning for poling-process compatibility

Class-level inference; validate with specific copolymer formulation

High-Performance Electro-Optic Modulators

Because DO3-MA enables the synthesis of side-chain polymers with high electro-optic coefficients (r33 > 50 pm/V) and excellent temporal stability, it is the preferred precursor for fabricating active waveguides and electro-optic modulators in telecommunications and integrated photonics[1].

Photoresponsive Holographic Data Storage

The push-pull azobenzene core of DO3-MA undergoes rapid trans-cis photoisomerization. Its ability to be polymerized into high-density, phase-stable films makes it ideal for generating photoinduced birefringence in rewritable optical data storage and dynamic holographic gratings [2].

Custom NLO Copolymer Formulation

For materials scientists needing to precisely tune refractive index and thermomechanical properties, DO3-MA readily copolymerizes with standard vinyl monomers (like methyl methacrylate). This allows for the exact calibration of the polymer's Tg (e.g., 94 °C at 25 mol% loading) to match specific corona poling and manufacturing constraints.

Application Fit Matrix

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explore Compound Types